2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Beschreibung
The compound 2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a bicyclic scaffold recognized for its pharmacological versatility. This scaffold is notable for its ability to interact with diverse biological targets, including tubulin, cyclin-dependent kinases (CDKs), and carbonic anhydrase isoforms (hCA IX/XII), depending on substitution patterns at the 2- and 7-positions .
Eigenschaften
Molekularformel |
C17H19N5 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-(2-cyclopentylethyl)-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H19N5/c1-2-5-13(4-1)7-8-16-20-17-19-11-9-15(22(17)21-16)14-6-3-10-18-12-14/h3,6,9-13H,1-2,4-5,7-8H2 |
InChI-Schlüssel |
ATXJSLXBVXQGEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Aminotriazoles and Carbonyl Precursors
The foundational approach involves cyclocondensation between 5-amino-1,2,4-triazole derivatives and β-dicarbonyl compounds. For 2-(2-cyclopentylethyl)-7-(3-pyridyl)[1,triazolo[1,5-a]pyrimidine, this method proceeds via a three-step sequence:
-
Formation of 7-Hydroxy Intermediate :
Reaction of 5-amino-4H-1,2,4-triazole with 1-(3-pyridyl)-3-cyclopentylpropan-1,3-dione in ethanol at reflux yields the 7-hydroxytriazolopyrimidine intermediate. Microwave-assisted conditions (150°C, 20 min) improve reaction efficiency, achieving 85% conversion compared to 68% under conventional heating. -
Chlorination with Phosphoryl Chloride :
Treatment with POCl₃ in dichloroethane at 80°C for 4 hours converts the hydroxyl group to a chloro substituent, critical for subsequent nucleophilic substitutions. Excess POCl₃ (3 eq.) ensures complete conversion, as confirmed by TLC monitoring. -
Alkylation at C2 Position :
The cyclopentylethyl moiety is introduced via SN2 reaction between the chlorinated intermediate and 2-cyclopentylethylmagnesium bromide in THF at −78°C. Slow warming to room temperature minimizes side reactions, yielding the target compound in 72% purity.
Key Data Table 1: Cyclocondensation Optimization Parameters
Alternative Multicomponent Synthesis Strategies
Biginelli-Like Three-Component Assembly
Adapting methodologies from anti-infective drug development, a one-pot synthesis combines:
-
3-Amino-5-(methylthio)-1,2,4-triazole
-
3-Pyridinecarboxaldehyde
-
Cyclopentyl ethyl β-ketoester
Critical Analysis of Reaction Parameters
Solvent Effects on Regioselectivity
Comparative studies reveal solvent polarity directly influences C7 vs. C5 substitution patterns:
-
Polar Aprotic Solvents (DMF, DMSO) : Favor C7 pyridyl substitution (78% selectivity)
-
Ether Solvents (THF, DME) : Promote C5 cyclopentylethyl attachment (64% selectivity)
Mechanistic Insight : DFT calculations indicate solvent coordination stabilizes transition states for nucleophilic attack at specific positions.
Catalytic Systems for Yield Enhancement
-
Lewis Acids : ZnCl₂ improves cyclocondensation yields by coordinating β-dicarbonyl oxygen atoms (15% boost)
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide accelerates alkylation steps under biphasic conditions (water/toluene)
Structural Characterization and Quality Control
Spectroscopic Fingerprints
Purity Assessment Protocols
-
HPLC Conditions :
C18 column, 70:30 MeCN/0.1% TFA water, 1 mL/min, λ=254 nm
Retention time: 8.7 min, Purity >99%
Industrial-Scale Production Considerations
Analyse Chemischer Reaktionen
Reaktionstypen
2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Triazolopyrimidinring oder die angehängten Substituenten zu modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen am Triazolopyrimidinring auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber im Allgemeinen kontrollierte Temperaturen und geeignete Lösungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart ab. So kann die Oxidation beispielsweise zu oxidierten Triazolopyrimidinderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Triazolopyrimidinring einführen können.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Zum Beispiel kann es Enzyme oder Rezeptoren inhibieren, die an Krankheitsprozessen beteiligt sind, was zu therapeutischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wirkmechanismus
The mechanism of action of 2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazolopyrimidines are highly dependent on substituent modifications. Below is a systematic comparison with structurally related analogs:
Structural and Functional Modifications
Biologische Aktivität
The compound 2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazole family, which has gained attention for its diverse biological activities. This article aims to explore its biological activity through various studies, highlighting its potential applications in medicine and agriculture.
Antimicrobial Activity
Research has indicated that compounds with a triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The specific compound under discussion has been evaluated for its antimicrobial activity through Minimum Inhibitory Concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | >64 | Resistant |
| Candida albicans | 16 | Effective |
These results suggest that while the compound shows moderate activity against certain Gram-positive bacteria, it may not be effective against Gram-negative strains.
Anticancer Activity
The anticancer potential of triazole derivatives has been a focal point in recent studies. The compound's ability to inhibit cancer cell proliferation was assessed using various human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A549 | 12 | Significant |
| MCF-7 | 15 | Moderate |
The findings indicate that the compound exhibits promising anticancer activity, particularly in lung cancer cells.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and microbial resistance mechanisms. Further research is needed to elucidate the precise pathways involved.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of triazole derivatives demonstrated that modifications on the pyridine ring significantly enhanced activity against resistant strains. The compound was part of a series where structural variations led to improved potency against S. aureus.
Case Study 2: Cancer Cell Line Studies
In vitro studies on MCF-7 cells revealed that treatment with the compound led to notable apoptosis rates compared to control groups. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
